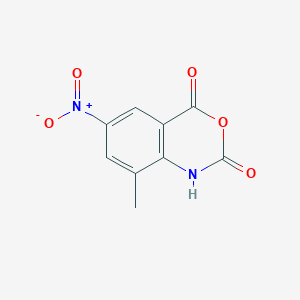
8-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a heterocyclic compound with a benzoxazine core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione typically involves the nitration of 8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing the production of by-products.
化学反应分析
Types of Reactions
8-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of 8-methyl-6-amino-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione.
Substitution: Formation of various substituted benzoxazine derivatives.
科学研究应用
8-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 8-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The benzoxazine core can also interact with enzymes and receptors, modulating their activity.
相似化合物的比较
Similar Compounds
6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: Similar structure with a chlorine substituent instead of a nitro group.
1-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: Similar structure with a methyl group at the nitrogen position.
Uniqueness
8-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is unique due to the presence of both a methyl and a nitro group, which confer distinct chemical reactivity and biological activity compared to its analogs.
生物活性
8-Methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a heterocyclic compound notable for its potential biological activities, particularly in pharmacological applications. This compound features a unique benzoxazine ring structure with significant implications for its interactions with biological systems. The presence of a methyl group at the 8-position and a nitro group at the 6-position enhances its reactivity and biological profile.
The molecular formula of this compound is C9H6N2O5, with a molecular weight of 222.16 g/mol. The compound's structure is critical for its biological activity, influencing its interactions with various biological targets.
Pharmacological Applications
Research indicates that this compound exhibits significant analgesic and anti-inflammatory properties. The nitro group plays a crucial role in mediating these effects by influencing the compound's binding affinity to specific receptors and enzymes involved in pain and inflammation pathways .
Antimicrobial Properties
Studies have shown that derivatives of this compound may possess antimicrobial properties. The structural modifications in the nitro group can significantly alter the compound's effectiveness against various microbial strains .
The biological activity of this compound is primarily attributed to its ability to interact with biological targets through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial in inflammatory pathways.
- Receptor Binding : Its structural features allow it to bind effectively to receptors involved in pain perception.
- Reactive Intermediates : The formation of reactive intermediates can lead to therapeutic effects or cytotoxicity depending on the context .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 6-Nitro-3,4-dihydro-2H-benzoxazine-2,4(3H)-dione | Nitro group at position 6 | Commonly used in pharmaceuticals |
| 1-Methyl-6-nitro-2H-benzoxazine-2,4-dione | Methyl substitution at position 1 | Exhibits different biological activities |
| 6-Chloro-8-methyl-2,4-dihydro-1H-benzoxazine-2,4-dione | Chlorine substitution at position 6 | Enhanced reactivity due to chlorine presence |
This table highlights how variations in the chemical structure influence the biological activity of benzoxazine derivatives.
Case Studies
Several studies have investigated the biological effects of this compound:
- Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammation in murine models by inhibiting cyclooxygenase enzymes .
- Antimicrobial Efficacy : In vitro tests showed that derivatives of this compound exhibited antimicrobial activity against both gram-positive and gram-negative bacteria .
- Cytotoxicity Assays : Cytotoxicity assays revealed that the compound could induce apoptosis in cancer cell lines through caspase-dependent pathways .
属性
分子式 |
C9H6N2O5 |
|---|---|
分子量 |
222.15 g/mol |
IUPAC 名称 |
8-methyl-6-nitro-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H6N2O5/c1-4-2-5(11(14)15)3-6-7(4)10-9(13)16-8(6)12/h2-3H,1H3,(H,10,13) |
InChI 键 |
VLCKMQYUDYOWMA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1NC(=O)OC2=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















